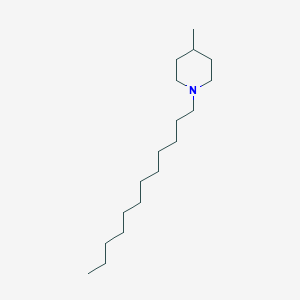
1-Dodecyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in various chemical and pharmaceutical applications. The compound this compound is characterized by a long dodecyl chain attached to the nitrogen atom of the piperidine ring, along with a methyl group at the fourth position. This structural configuration imparts unique properties to the compound, making it valuable in different scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methylpiperidine can be synthesized through various methods. One common approach involves the alkylation of 4-methylpiperidine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of advanced separation techniques, such as chromatography, further aids in obtaining the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-methylpiperidine finds applications in multiple scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Similar Compounds:
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in pharmaceuticals and organic synthesis.
4-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties but lacking the long dodecyl chain.
1-Dodecylpiperidine: A compound with a similar long hydrophobic chain but without the methyl group at the fourth position.
Uniqueness: this compound stands out due to the combination of the long dodecyl chain and the methyl group at the fourth position. This unique structure imparts distinct physicochemical properties, making it valuable in specific applications where both hydrophobicity and steric effects are crucial.
Eigenschaften
| 152720-70-2 | |
Molekularformel |
C18H37N |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
1-dodecyl-4-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19/h18H,3-17H2,1-2H3 |
InChI-Schlüssel |
DITCUBDNORXKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


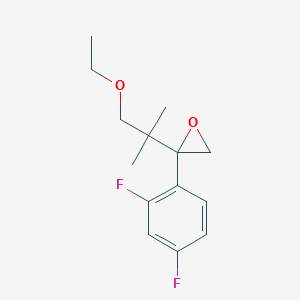
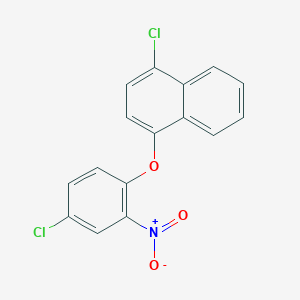


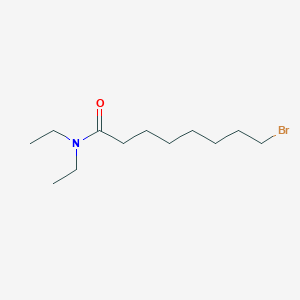
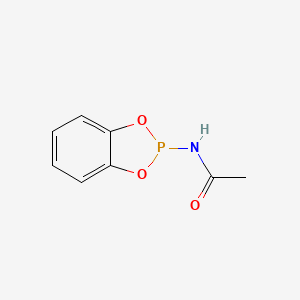

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
